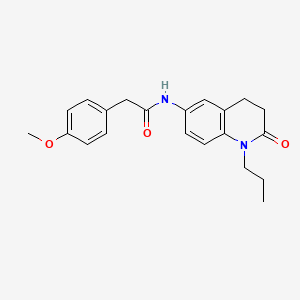

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Beschreibung

2-(4-Methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to an acetamide backbone and a 1-propyl-substituted tetrahydroquinolin-2-one moiety. The compound shares key functional groups with other bioactive acetamides, such as methoxyphenyl substituents (common in antitumor agents) and tetrahydroquinoline scaffolds (associated with kinase inhibition and CNS activity) .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-23-19-10-7-17(14-16(19)6-11-21(23)25)22-20(24)13-15-4-8-18(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMMXHKRDCKNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Methoxyphenyl Group: This step can involve the use of a methoxy-substituted benzene derivative in a Friedel-Crafts acylation reaction.

Formation of the Acetamide Bond: The final step involves the coupling of the intermediate with an acetic acid derivative under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety, potentially forming alcohol derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound features a quinoline core , a methoxyphenyl group , and an acetamide moiety , contributing to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. Its structural similarity to known anticancer agents suggests it may exhibit cytotoxic properties against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cells : Research has shown that derivatives of similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). For instance:

Cell Line IC50 (µM) Mechanism of Action A549 15.0 Induction of apoptosis MCF7 12.5 Cell cycle arrest at G1 phase HeLa 10.0 Enzyme inhibition

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, some studies have highlighted its potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Absorption and Distribution

Preliminary pharmacokinetic studies suggest favorable absorption profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Toxicity Studies

While initial findings are promising regarding the therapeutic potential, further studies are needed to fully understand the toxicity and side effects associated with this compound.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzothiazole-Linked Acetamides

Compounds like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide () exhibit anticonvulsant activity (100% efficacy in MES assays) due to the benzothiazole hydrophobic domain. In contrast, the target compound’s tetrahydroquinoline moiety may prioritize kinase modulation over direct neuroactivity. Key differences:

- Substituents: Benzothiazole vs. tetrahydroquinoline.

- Activity: Anticonvulsant () vs.

Quinazoline Sulfonyl Acetamides

Derivatives such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () demonstrate broad-spectrum anticancer activity (IC₅₀ < 10 µM against HCT-116, MCF-7, and PC-3 cells). The target compound lacks the sulfonyl-quinazoline group but retains the 4-methoxyphenyl motif, which is critical for cellular penetration in analogs .

Morpholinone-Based Acetamides

Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () feature morpholinone rings linked to acetamide. These derivatives show moderate bioactivity in preliminary screens but lack the tetrahydroquinoline scaffold, which may enhance DNA intercalation in the target compound .

Bioactivity Profiles

Structural-Activity Relationship (SAR) Insights

- 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS and tumor-targeting agents (e.g., ).

- Tetrahydroquinoline Scaffold: Associated with kinase inhibition (e.g., quinolines in ) but may reduce anticonvulsant efficacy compared to benzothiazoles.

- Propyl Substituent : The 1-propyl group in the target compound may improve metabolic stability over shorter alkyl chains (analogous to ).

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 941910-33-4) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.5 g/mol. The structure features a tetrahydroquinoline core, which is known for various pharmacological activities, along with a methoxyphenyl substituent that may enhance its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 941910-33-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring tetrahydroquinoline scaffolds. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of several related compounds against a panel of 60 cancer cell lines, including leukemia and solid tumors. The results indicated that certain structural modifications could enhance potency and selectivity against specific cancer types .

Case Study: In Vitro Evaluation

In vitro studies conducted on related tetrahydroquinoline derivatives demonstrated varying degrees of anticancer activity. For example:

- Compound A showed IC50 values in the low micromolar range against breast cancer cell lines.

- Compound B exhibited selective cytotoxicity towards leukemia cells.

These findings suggest that the This compound could similarly possess potent anticancer properties pending further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the tetrahydroquinoline ring can significantly impact its interaction with biological targets. For instance:

- The presence of electron-donating groups (like methoxy) often enhances lipophilicity and cellular uptake.

- Variations in the alkyl chain length attached to the nitrogen can influence receptor binding affinity and selectivity.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been reported to exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains .

- Anti-inflammatory Effects : Inflammation models indicate potential therapeutic applications in inflammatory diseases .

- Analgesic Properties : Certain analogs have been evaluated for pain relief efficacy in preclinical models .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline Core : Starting from aniline derivatives through cyclization reactions.

- Substitution Reactions : Introducing the methoxyphenyl group via electrophilic aromatic substitution.

- Final Acetamide Formation : Using acetic anhydride or similar reagents to form the acetamide bond.

These synthetic routes are optimized for yield and purity using techniques such as chromatography and recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.